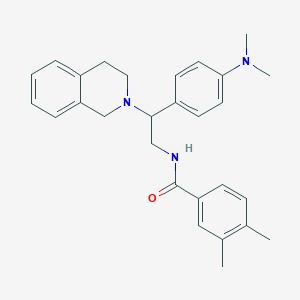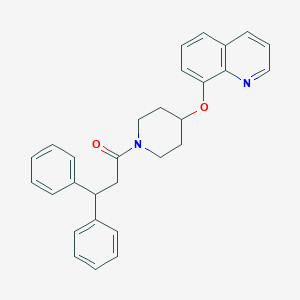
3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl rings and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the reaction of quinolin-8-ol with piperidine derivatives under controlled conditions to form the desired compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinoline derivatives.
Applications De Recherche Scientifique
3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Its biological activity has been studied in various assays, showing potential as a bioactive molecule in drug discovery.
Medicine: The compound's potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,3-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Quinoline derivatives: These compounds share the quinoline moiety but may differ in their substituents and functional groups.
Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents attached to it.
Phenyl derivatives: These compounds include phenyl rings but may lack the quinoline or piperidine components.
The uniqueness of this compound lies in its combination of phenyl, quinoline, and piperidine groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
3,3-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O2/c32-28(21-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23)31-19-16-25(17-20-31)33-27-15-7-13-24-14-8-18-30-29(24)27/h1-15,18,25-26H,16-17,19-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBHBPZYLQJIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
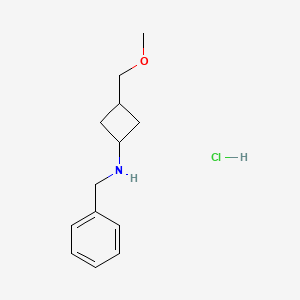
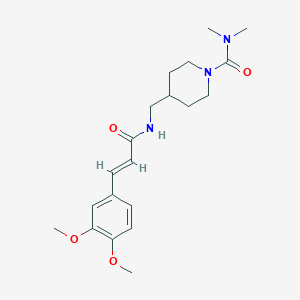
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate](/img/structure/B2995605.png)
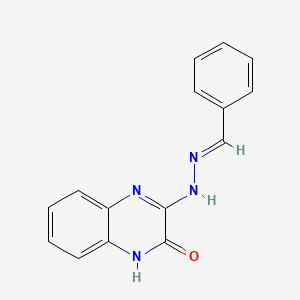
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995610.png)
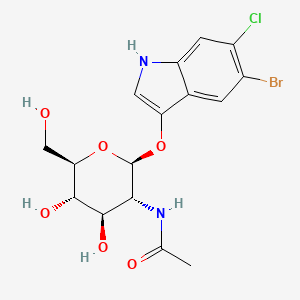
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)
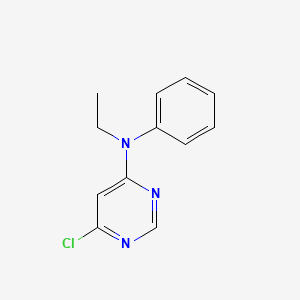
![5-bromo-2-chloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2995617.png)
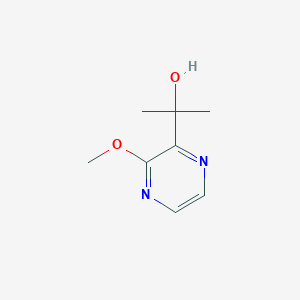
![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)
